Physicochemical Differentiation: Lipophilicity (XLogP3‑AA) and Hydrogen‑Bonding Capacity Compared with the 4‑Nitro Isomer
The 3‑nitro substitution lowers computed lipophilicity compared with the 4‑nitro analog. N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide has an XLogP3‑AA of 3.5 and 6 hydrogen‑bond acceptors, whereas the 4‑nitro isomer (CAS 16627‑80‑8) is predicted to exhibit slightly higher lipophilicity owing to the para‑nitro group's different resonance interaction with the amide carbonyl [1][2]. Both compounds share the same molecular formula (C₁₄H₈FN₃O₃S) and molecular weight (317.30 g·mol⁻¹), making the lipophilicity and electronic differences the principal distinguishing features for membrane permeability and off‑target promiscuity [1].
| Evidence Dimension | XLogP3‑AA (computed logP) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 16627‑80‑8); XLogP3‑AA not directly reported in the same study, but para‑nitro isomers consistently exhibit higher logP values than meta‑nitro isomers in benzothiazole‑amide series by approximately 0.3–0.5 log units |
| Quantified Difference | Estimated ~0.3–0.5 logP unit reduction for the 3‑nitro (meta) isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); consistent with published trends for meta‑ vs para‑nitrobenzamide positional isomerism in N‑(benzo[d]thiazol‑2‑yl)benzamide series [2] |
Why This Matters
The lower lipophilicity of the 3‑nitro isomer can translate into improved aqueous solubility and reduced CYP450‑mediated metabolism compared with the 4‑nitro analog, an important consideration when selecting a building block for oral‑bioavailability optimisation.
- [1] PubChem Compound Summary for CID 953527, N-(6-fluoro-1,3-benzothiazol-2-yl)-3-nitrobenzamide. U.S. National Library of Medicine, NCBI. Accessed 2026‑04‑29. View Source
- [2] Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. J. Mol. Struct., 2018, 1161, 100–108. View Source
